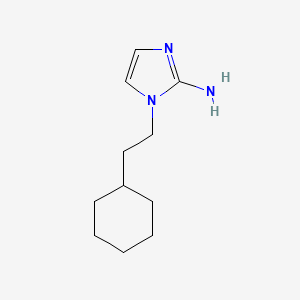

1-(2-cyclohexylethyl)-1H-imidazol-2-amine

Description

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a cyclohexylethyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-(2-cyclohexylethyl)imidazol-2-amine |

InChI |

InChI=1S/C11H19N3/c12-11-13-7-9-14(11)8-6-10-4-2-1-3-5-10/h7,9-10H,1-6,8H2,(H2,12,13) |

InChI Key |

QTKIBCRRLLFGNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCN2C=CN=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine typically involves the reaction of 2-cyclohexylethylamine with imidazole derivatives under specific conditions. One common method is the alkylation of imidazole with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: N-bromosuccinimide (NBS), halogenated solvents.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-(2-Phenylethyl)-1H-imidazol-2-amine: Similar structure but with a phenylethyl group instead of a cyclohexylethyl group.

1-(2-Methylpropyl)-1H-imidazol-2-amine: Contains a methylpropyl group instead of a cyclohexylethyl group.

1-(2-Ethylhexyl)-1H-imidazol-2-amine: Features an ethylhexyl group in place of the cyclohexylethyl group.

Uniqueness

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an imidazole ring substituted with a cyclohexylethyl group. The imidazole moiety is known for its role in various biological processes and as a scaffold in drug development. Understanding the structural nuances of this compound is crucial for elucidating its biological activities.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activities, particularly in enzyme inhibition and potential anticancer properties.

Enzyme Inhibition Studies

Several studies have focused on the inhibitory effects of this compound on various enzymes:

- Carbonic Anhydrase (CA) : The compound has been tested against human carbonic anhydrases I and II (hCA-I and hCA-II). In vitro studies indicated that it possesses notable inhibitory activity, with IC50 values reflecting its potency compared to standard inhibitors like acetazolamide. For instance, IC50 values for related compounds were reported as low as 0.173 μM for hCA-II, suggesting that structural modifications can enhance activity .

- Acetylcholinesterase (AChE) : The inhibition of AChE is another area of interest. Compounds with similar structures have shown IC50 values ranging from 26.92 nM to 100 nM, indicating potential relevance in treating conditions like Alzheimer's disease .

Anticancer Activity

The compound's anticancer potential has been explored through various assays:

- Cell Viability Assays : Preliminary studies indicate that derivatives of imidazole, including this compound, exhibit cytotoxic effects against several cancer cell lines. For example, related compounds showed IC50 values below 50 μM against different tumor cell lines .

- Mechanisms of Action : The mechanisms underlying the anticancer effects are likely multifactorial, involving apoptosis induction and modulation of signaling pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity:

| Compound Structure | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | hCA-II | ~0.173 | High potency observed |

| Related Imidazole Derivative | AChE | 26.92 - 100 | Significant inhibitory activity |

This table summarizes key findings regarding the structure and potency of related compounds.

Case Studies

Recent case studies have highlighted the practical applications of this compound:

- Inhibition of Type III Secretion Systems : A study demonstrated that imidazole derivatives could inhibit bacterial secretion systems, showcasing their potential as antibacterial agents .

- Antitumor Efficacy : In vivo studies indicated that compounds similar to this compound enhanced the effects of established chemotherapeutics while reducing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.